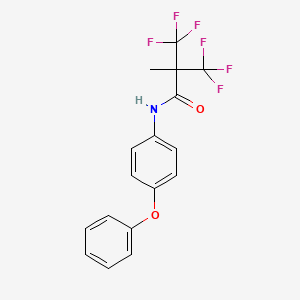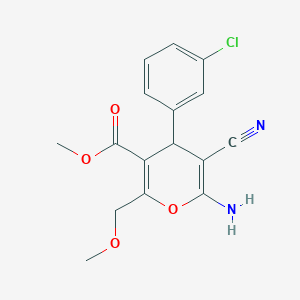![molecular formula C16H14BrN3O3S B11541618 2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11541618.png)
2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is an organic compound with a complex structure It contains a bromobenzyl group, a nitrophenyl group, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the bromination of benzyl compounds to introduce the bromobenzyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The bromobenzyl group can participate in substitution reactions, leading to the formation of bioactive compounds. The sulfanyl linkage provides stability and enhances the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
- 2-[(4-bromobenzyl)sulfanyl]-N’-[(Z)-(4-nitrophenyl)methylene]acetohydrazide
Uniqueness
2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H14BrN3O3S |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrN3O3S/c17-14-5-1-13(2-6-14)10-24-11-16(21)19-18-9-12-3-7-15(8-4-12)20(22)23/h1-9H,10-11H2,(H,19,21)/b18-9+ |
InChI-Schlüssel |
VWXWLVZHYIJNSG-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Br |
Kanonische SMILES |
C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11541538.png)
![2-[(3-Bromophenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B11541542.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541545.png)
![5'-Bromo-1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B11541553.png)

![2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11541561.png)

![2-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B11541573.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11541574.png)

![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11541600.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11541604.png)
![2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11541610.png)
